8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound belongs to the imidazo[2,1-c][1,2,4]triazine family and features a complex ring structure that includes nitrogen and carbon atoms. Its molecular formula is C21H24N4O3 with a molecular weight of approximately 396.45 g/mol. The presence of functional groups such as the ethoxy and methoxyphenethyl side chains suggests significant interaction capabilities with biological targets.
Anticancer Properties
Recent studies have indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit notable anticancer activity. For instance:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that a related compound effectively inhibited the proliferation of several cancer cell lines by targeting specific kinases involved in tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Preliminary tests have shown that derivatives of imidazo[2,1-c][1,2,4]triazines possess antibacterial activity against a range of pathogens. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .
Compound | Target Pathogen | Activity |
---|---|---|
8-(4-ethoxyphenyl)-N-(3-methoxyphenethyl)-... | E. coli | Moderate inhibition |
8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-... | S. aureus | High inhibition |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Specific Enzymes : Research indicates that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:
- Absorption and Distribution : Studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : The compound undergoes hepatic metabolism with potential for significant first-pass effects.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-3-32-18-9-7-17(8-10-18)27-13-14-28-22(30)20(25-26-23(27)28)21(29)24-12-11-16-5-4-6-19(15-16)31-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKFXHZKNXKTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.